Berbamunine

Descripción general

Descripción

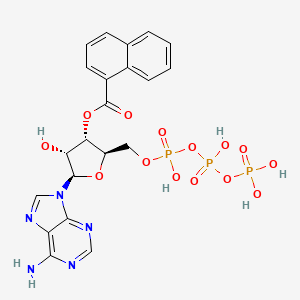

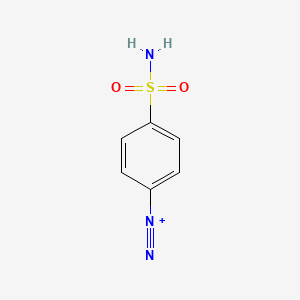

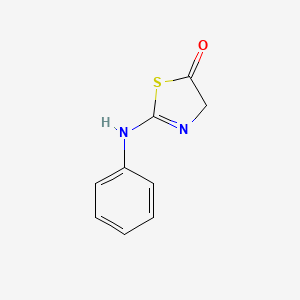

Berbamunine is a bioactive compound that is part of the benzylisoquinoline alkaloids (BIAs) present in Berberis species . It is produced by the enzyme berbamunine synthase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Synthesis Analysis

Berbamunine synthase is an enzyme that catalyzes the chemical reaction involving (S)-N-methylcoclaurine, ®-N-methylcoclaurine, NADPH, H+, and O2 to produce berbamunine . The enzyme participates in alkaloid biosynthesis . Berbamunine was the first dimer in the biosynthesis of bisbenzylisoquinoline alkaloids (bisBIAs) caused by feeding the analysis of 14 C-labeled tyrosine, tyramine, and several chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines in the cell culture of Berberis stolonifera .

Molecular Structure Analysis

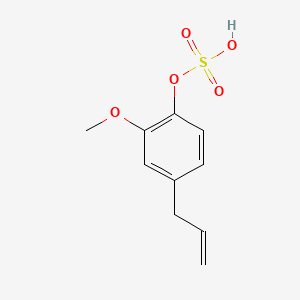

The molecular structure of berbamunine is formed through the coupling of two BIA monomers . This process involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications .

Chemical Reactions Analysis

The chemical reaction catalyzed by berbamunine synthase involves (S)-N-methylcoclaurine, ®-N-methylcoclaurine, NADPH, H+, and O2 as substrates to produce berbamunine . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Aplicaciones Científicas De Investigación

Immunomodulatory Properties in Autoimmune Encephalomyelitis

Berbamine (BM), derived from Berberis vulgaris L., has shown potent anti-inflammatory properties through novel regulatory mechanisms in experimental autoimmune encephalomyelitis (EAE). It notably reduces encephalitogenic T cell responses and ameliorates EAE. This effect is attributed to its selective inhibitory impact on IFN-γ production in CD4+ T cells, mediated by altered STAT4 expression. This regulation leads to profound anti-inflammatory actions, impacting both CD4+ T cells and antigen-presenting cells (APCs) (Ren et al., 2008).

Modulation of Oncogenic Cell-Signaling Pathways in Cancers

Berbamine modulates various oncogenic cell-signaling pathways, including JAK/STAT and CAMKII/c-Myc, in different cancers. It activates the TGF/SMAD pathway to inhibit cancer progression effectively. Its potential as an anti-cancer and anti-metastatic agent in tumor-bearing mice has also been highlighted, though the regulation of non-coding RNAs by berbamine needs further exploration for effective clinical therapeutics (Farooqi et al., 2022).

Comparative Transcriptomics in Berberidaceae

In Berberis species, berbamine's biosynthesis has been studied through comparative transcriptomics. The higher content of berbamine compared to berberine in leaf tissues of certain Berberis species was quantified. The study identified genes encoding enzymes involved in berberine synthesis, highlighting the importance of methyltransferases and cytochrome P450 mono-oxidases in berbamine biosynthesis. This research is valuable for the molecular characterization and medicinal utilization of Berberis species (Roy et al., 2022).

Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Berbamine exhibits significant anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways. This was demonstrated in studies involving macrophages and neutrophils, as well as in a mouse peritonitis model. Berbamine notably inhibits inflammatory factor expression and suppresses activation and superoxide release in neutrophils. These findings suggest its potential for treating inflammatory diseases (Jia et al., 2017).

Application Beyond Cancer

Berbamine, as a STAT3 inhibitor, antioxidant, and modulator of various signaling pathways, shows potential in treating autoimmune diseases. It displays pharmacological activity in diverse cancer types and other conditions, such as ischemic reperfusion injury, COVID-19, and allergy diseases. It may also aid in obesity, metabolic syndrome, and various viral infections treatment (Soni, 2021).

Mecanismo De Acción

Direcciones Futuras

Future research directions could involve the expansion of resources to include a wider range of plant species, creating an opportunity to investigate previously uncharacterized BIA pathways . The growing repository of BIA biosynthetic genes is providing the parts required to apply emerging synthetic biology platforms to the development of production systems in microbes as an alternative to plants as a commercial source of valuable BIAs .

Propiedades

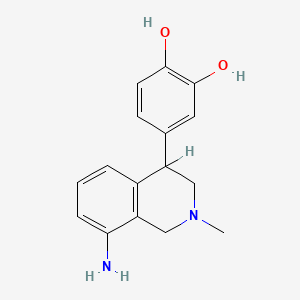

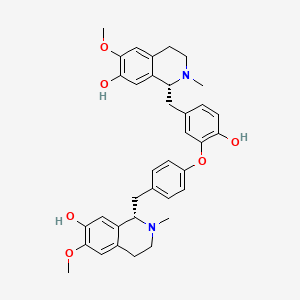

IUPAC Name |

(1S)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDABVSXGAMFQQH-XZWHSSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964072 | |

| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Berbamunine | |

CAS RN |

485-18-7 | |

| Record name | (1S)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-{2-Hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)

![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)